molecular formula C20H18ClN3O2 B8042618 4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide

4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide

Cat. No.: B8042618
M. Wt: 367.8 g/mol
InChI Key: VSSWZYVVXBDKDD-UHFFFAOYSA-N
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Description

4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Properties

IUPAC Name

4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-9-13(5-7-18(12)23)20(25)24-15-3-2-4-16(11-15)26-19-8-6-14(22)10-17(19)21/h2-11H,22-23H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWZYVVXBDKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC3=C(C=C(C=C3)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the resulting intermediate with an appropriate amine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chlorophenol: Shares the chlorophenol group but lacks the additional phenyl and benzamide groups.

    3-methylbenzoic acid: Contains the benzoic acid moiety but lacks the amino and chlorophenoxy groups.

Uniqueness

Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in multiple fields of research and industry.

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